Actinoidin

Platelet agglutination Glycopeptide off‑target effects Coagulation assay interference

Actinoidin (CAS 39319-82-9) is a naturally occurring glycopeptide antibiotic belonging to the vancomycin‑ristocetin group, initially isolated from a *Nocardia* sp. (SK&F‑AAJ‑193).

Molecular Formula C84H94ClN9O31
Molecular Weight 1761.1 g/mol
CAS No. 39319-82-9
Cat. No. B1255901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinoidin
CAS39319-82-9
Synonymsactinoidin
actinoidins
actinoidins hydrochloride
Molecular FormulaC84H94ClN9O31
Molecular Weight1761.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)OC9C(C(C(C(O9)CO)O)O)O)C1=C(C=CC(=C1)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)O)N)CC1=CC=CC=C1)O)C(=O)O)OC1CC(C(C(O1)C)OC)N)Cl)CO)O)O)N)O
InChIInChI=1S/C84H94ClN9O31/c1-32-65(100)46(86)28-56(116-32)124-75-70(105)68(103)55(31-96)122-84(75)125-74-52-24-39-25-53(74)119-50-20-14-38(23-45(50)85)73(123-57-29-47(87)72(115-3)33(2)117-57)64-81(112)92-62(82(113)114)44-26-41(98)27-51(120-83-71(106)69(104)67(102)54(30-95)121-83)58(44)43-22-37(13-19-49(43)99)60(78(109)94-64)91-79(110)61(39)90-76(107)48(21-34-7-5-4-6-8-34)89-80(111)63(66(101)36-11-17-42(118-52)18-12-36)93-77(108)59(88)35-9-15-40(97)16-10-35/h4-20,22-27,32-33,46-48,54-57,59-73,75,83-84,95-106H,21,28-31,86-88H2,1-3H3,(H,89,111)(H,90,107)(H,91,110)(H,92,112)(H,93,108)(H,94,109)(H,113,114)/t32-,33-,46-,47-,48?,54+,55+,56-,57-,59?,60?,61?,62?,63?,64?,65-,66?,67+,68+,69-,70-,71-,72-,73?,75+,83-,84-/m0/s1
InChIKeyFHIABUHDBXFQIT-JSNQUVIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinoidin (CAS 39319-82-9) – Glycopeptide Antibiotic Procurement & Selection Baseline


Actinoidin (CAS 39319-82-9) is a naturally occurring glycopeptide antibiotic belonging to the vancomycin‑ristocetin group, initially isolated from a *Nocardia* sp. (SK&F‑AAJ‑193) [1]. It comprises a heptapeptide aglycone core decorated with unique carbohydrate moieties — acosamine, actinosamine, mannose, and glucose — that distinguish it from vancomycin and teicoplanin [2]. The compound exists as a mixture of closely related congeners (notably actinoidins A and B) and exhibits bactericidal activity against Gram‑positive aerobic and anaerobic bacteria, including *Staphylococcus aureus* and coagulase‑negative staphylococci [3]. Its structural classification as a Type II glycopeptide (aromatic amino acid at position 1 of the aglycone) fundamentally separates it from Type I glycopeptides such as vancomycin, a distinction that carries downstream consequences for target binding, resistance profiles, and off‑target biological effects [4].

Why In‑Class Glycopeptide Substitution Is Not Straightforward for Actinoidin


Glycopeptide antibiotics are not freely interchangeable despite sharing a common D‑Ala‑D‑Ala binding motif. Actinoidin’s Type II architecture — defined by an aromatic amino acid at aglycone position 1 — alters the three‑dimensional antibiotic‑target complex relative to Type I glycopeptides such as vancomycin [1]. The unique carbohydrate appendages (acosamine and actinosamine) further modulate dimerization, protein binding, and pharmacokinetic behavior independent of the core peptide scaffold [2]. In functional assays, actinoidin exhibits a distinct profile from vancomycin: both inhibit ristocetin‑induced platelet agglutination, yet actinoidin is the least active member of the vancomycin group in precipitating plasma proteins — a property that has direct implications for its use in coagulation‑sensitive experimental systems [3]. Even within the actinoidin family, substitution of a single sugar residue (acosamine → rhamnose in actinoidin A2) measurably attenuates antibacterial potency, demonstrating that apparently minor structural modifications translate into meaningful biological differences [4].

Actinoidin‑Specific Quantitative Differentiation Evidence Versus Comparators


Ranked Plasma‑Protein Precipitation Potency: Actinoidin vs. Vancomycin, Ristocetin, and Ristomycin

In a direct head‑to‑head comparison, all four vancomycin‑group antibiotics induced plasma‑protein precipitation, but with a clear and quantifiable rank order: vancomycin > ristomycin > ristocetin > actinoidin. Actinoidin was explicitly identified as the least active agent, while vancomycin was the most active [1]. This differential cannot be inferred from MIC data alone and is relevant when selecting a glycopeptide for ex‑vivo or diagnostic assays where protein precipitation artifacts must be minimised.

Platelet agglutination Glycopeptide off‑target effects Coagulation assay interference

Differential Platelet Agglutination Inhibition: Actinoidin and Vancomycin Share a Functional Profile Distinct from Ristocetin/Ristomycin

Actinoidin, like vancomycin, completely inhibits ristocetin‑ and ristomycin‑induced, factor VIII/von Willebrand‑factor‑dependent platelet agglutination in both citrate‑PRP and EDTA‑PRP media and in systems containing formaldehyde‑treated platelets. Neither actinoidin nor vancomycin inhibits agglutination induced by bovine factor VIII [1]. In contrast, ristocetin and ristomycin themselves act as agglutination inducers. This functional dichotomy within the vancomycin group — actinoidin and vancomycin as inhibitors, ristocetin and ristomycin as inducers — is a critical differentiator when selecting a glycopeptide for hematological research or diagnostic reagent development.

Platelet agglutination inhibition Von Willebrand factor Glycopeptide mechanism

Sugar‑Dependent Antibacterial Potency: Actinoidin A vs. Actinoidin A2

Actinoidin A2 differs from actinoidin A by a single sugar substitution: L‑rhamnose replaces L‑acosamine. This seemingly minor change results in a measurable attenuation of antibacterial activity. Actinoidin A2 is active against *Staphylococcus aureus* and coagulase‑negative staphylococci but is explicitly described as “less potent than actinoidin A” [1]. The comparative MIC values are not available in the primary literature abstract; however, the qualitative potency rank (A > A2) is consistently reported and provides a clear intra‑class differentiation that guides selection when maximal antibacterial activity is the priority.

Glycopeptide structure‑activity relationship Sugar moiety Antibacterial potency

Type II Glycopeptide Architecture: A Structural Basis for Differential Dimerization and Target Binding

Actinoidin belongs to the Type II glycopeptide sub‑class, characterised by an aromatic amino acid at position 1 of the heptapeptide aglycone (3‑chloro‑4‑hydroxyphenylglycine), in contrast to the aliphatic leucine residue at the equivalent position in Type I glycopeptides such as vancomycin [1]. This structural feature has been correlated with altered antibiotic dimerization constants and modified interaction geometry with the D‑Ala‑D‑Ala terminus of the peptidoglycan precursor [2]. While direct comparative binding‑affinity data for actinoidin versus vancomycin are not available in the public domain, the class‑level inference is that Type II glycopeptides form weaker back‑to‑back dimers, which can influence both antibacterial potency and the ability to overcome certain resistance mechanisms [3].

Glycopeptide classification Type II glycopeptide Dimerization Target binding

Actinoidin Procurement Scenarios Grounded in Differential Evidence


Coagulation‑Safe Glycopeptide Probe for Hematology Research

When designing experiments that require a glycopeptide antibiotic without confounding plasma‑protein precipitation, actinoidin is the agent of choice within the vancomycin group. The ranked precipitation data show actinoidin as the least active precipitant, directly contrasting with vancomycin, which is the most active [1]. This property is critical in platelet‑function studies, von Willebrand factor assays, and any system where protein aggregates could generate false‑positive signals.

Positive Control Inhibitor for Ristocetin‑Induced Platelet Agglutination Assays

Actinoidin serves as a validated inhibitor control in ristocetin‑ or ristomycin‑induced platelet agglutination experiments. Its functional profile — inhibition without intrinsic agglutination‑induction activity — mirrors vancomycin but is clearly differentiated from the inducer glycopeptides ristocetin and ristomycin [1]. This makes actinoidin an essential reference compound for laboratories developing or validating diagnostic tests for von Willebrand disease and related platelet disorders.

Scaffold for Semi‑Synthetic Glycopeptide Derivatization Targeting Resistant Gram‑Positive Pathogens

Actinoidin’s Type II glycopeptide architecture, featuring an aromatic amino acid at aglycone position 1, offers a structurally distinct starting point for medicinal chemistry programs compared to the widely exploited vancomycin (Type I) scaffold [4]. The acosamine sugar moiety, shown to be critical for antibacterial potency in the actinoidin A vs. A2 intra‑class comparison [3], represents a specific handle for chemo‑enzymatic modification aimed at improving activity against vancomycin‑resistant enterococci.

Reference Standard for Glycopeptide Natural Product Discovery and Dereplication

Actinoidin is a well‑characterised Type II glycopeptide that serves as a chromatographic and mass‑spectrometric reference standard for natural product screening programs. Its unique retention time and fragmentation pattern, distinct from vancomycin, ristocetin, and aridicin, enable rapid dereplication of glycopeptide‑producing actinomycete strains [2].

Quote Request

Request a Quote for Actinoidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.